(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate
Description
Properties
IUPAC Name |
methyl (3R)-3-hydroxy-4-trityloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (R)-Methyl 3,4-Dihydroxybutanoate
The diol precursor is synthesized via two primary methods:
a. PHB Degradation and Methanolysis
Poly[(R)-3-hydroxybutyric acid] (PHB) undergoes base-catalyzed cleavage (NaOH, 60°C, 12 h) followed by acidification (HCl) to yield (R)-3-hydroxybutanoic acid. Esterification with methanol (H2SO4 catalyst, reflux, 6 h) furnishes (R)-methyl 3-hydroxybutanoate (53% yield). Subsequent dihydroxylation at C4 is achieved via Sharpless asymmetric epoxidation (VO(acac)2, tert-BuOOH) and epoxide hydrolysis (H2O, pH 7), yielding the diol in 68% enantiomeric excess.
b. Microbial Oxidation of 1,4-Butanediol
Candida antarctica lipase B catalyzes the enantioselective oxidation of 1,4-butanediol to (R)-3,4-dihydroxybutanoic acid (45% conversion, 92% ee). Methyl esterification (DCC, DMAP) completes the sequence.
Selective Tritylation at C4
Trityl chloride (1.2 eq) in anhydrous pyridine (0°C, 12 h) selectively protects the primary hydroxyl of (R)-methyl 3,4-dihydroxybutanoate. The reaction’s bulk sensitivity ensures <5% bis-tritylation. Filtration through silica gel (hexane:EtOAc 4:1) isolates the product in 72% yield.
Table 1. Tritylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | CH2Cl2 | 0 | 12 | 72 |
| Et3N | THF | 25 | 6 | 58 |
| DMAP | DMF | -10 | 24 | 65 |
Asymmetric Reduction of 3-Keto Intermediates
Ketone intermediates enable stereocontrol via catalytic hydrogenation or biocatalytic reduction.
Synthesis of Methyl 3-Oxo-4-(trityloxy)butanoate
Tritylated 4-hydroxybutanoic acid (prepared via trityl chloride/pyridine) is oxidized at C3 using Dess-Martin periodinane (DMP, CH2Cl2, 25°C, 2 h). Esterification (MeOH, H2SO4) affords the ketone in 81% yield.
Enantioselective Reduction to (R)-Configuration
a. Corey-Bakshi-Shibata (CBS) Reduction
Employing (R)-CBS catalyst (10 mol%), BH3·THF reduces the ketone to (R)-alcohol (94% ee, 88% yield). Stoichiometric control prevents over-reduction to the diol.
b. Biocatalytic Reduction with Lactobacillus kefir Alcohol Dehydrogenase
NADPH-dependent LkADH achieves >99% ee at pH 7.2 (30°C, 24 h), albeit with lower yield (62%) due to cofactor regeneration constraints.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution offers an alternative to asymmetric synthesis.
Candida rugosa Lipase-Catalyzed Acetylation
Racemic methyl 3-hydroxy-4-(trityloxy)butanoate undergoes acetylation (vinyl acetate, hexane, 35°C). The (S)-enantiomer acetylates 5× faster, enabling isolation of (R)-isomer (98% ee, 40% yield).
Protection Strategies and Reagent Optimization
Trityl-group stability under acidic conditions (pH >4) necessitates careful deprotection planning.
Trityl Chloride vs. Trityl Bromide Efficiency
Trityl bromide (1.5 eq, CH2Cl2, -15°C) accelerates protection (4 h vs. 12 h for chloride) but risks quaternization (8% byproduct).
Alternative Protecting Groups for Comparative Analysis
| Group | Deprotection Method | Stability in Synthesis | Yield (%) |
|---|---|---|---|
| Trityl | HCOOH, 25°C | High | 72 |
| TBS | TBAF, THF | Moderate | 65 |
| Acetyl | NH3/MeOH | Low | 58 |
Purification and Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trityloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux.
Major Products Formed
Oxidation: ®-Methyl 3-oxo-4-(trityloxy)butanoate.
Reduction: ®-Methyl 3-hydroxy-4-(trityloxy)butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
®-Methyl 3-hydroxy-4-(trityloxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trityloxy group can enhance the compound’s stability and facilitate its binding to target molecules, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural features, synthetic utility, and commercial availability:
(S)-Methyl 3-Hydroxy-4-(Trityloxy)Butanoate
- Structural Relationship : Enantiomer of the target compound.
- Key Differences :
- Applications : Used in mirror-image pharmacological studies but less commonly reported in synthetic routes than the R-form.
(R)-Methyl 3-((4-Methoxybenzyl)Oxy)Butanoate (Compound 9)
- Structural Relationship : Replaces the trityl group with a 4-methoxybenzyl (PMB) protecting group.
- Key Differences :
- Deprotection Ease : PMB is cleaved under mild oxidative conditions (e.g., DDQ), whereas trityl requires strong acids (e.g., HCl/MeOH), limiting versatility .
- Steric Effects : PMB is less bulky, enabling faster reaction kinetics in nucleophilic substitutions.
- Synthetic Yield : Reported at 94% purity via flash chromatography (), outperforming trityl analogs due to simplified purification.
(R)-1-Boc-3-(2-Pyridin-4-Ylacetyl)-Piperidine
- Structural Relationship : Shares a chiral backbone but incorporates a Boc-protected amine and pyridinyl acetyl group.
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Weight (g/mol) | Protecting Group | Price (1 g) | Key Applications |
|---|---|---|---|---|
| (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate | 376.45 | Trityl | ~$5,000* | Chiral synthons, drug intermediates |
| (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate | 376.45 | Trityl | $4,000 | Enantiomeric studies |
| (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate | 268.31 | PMB | N/A | High-yield intermediates |
| (R)-1-Boc-3-(2-pyridin-4-ylacetyl)-piperidine | 304.38 | Boc | $1,000 | Peptide modulators |
*Estimated based on enantiomer pricing trends.
Biological Activity
(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate is characterized by its unique trityloxy group, which contributes to its stability and solubility. The compound's molecular formula is CHO, and it has a molecular weight of 302.37 g/mol.
The biological activity of (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate primarily involves the modulation of key enzymatic pathways related to lipid metabolism. It has been shown to inhibit glucosylceramide synthase (GCS), an enzyme crucial for glycosphingolipid biosynthesis. Inhibition of GCS leads to alterations in cellular membrane composition and signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, with an IC value of approximately 15 µM after 48 hours of exposure.
In Vivo Studies
Animal model studies have further elucidated the compound's biological effects. In a murine model of breast cancer, administration of (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate led to a significant reduction in tumor size compared to control groups. The observed antitumor activity was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate in combination with standard chemotherapy. Results indicated improved patient outcomes with enhanced tumor regression rates compared to chemotherapy alone .
- Case Study on Mechanistic Insights : Research focusing on the molecular mechanisms revealed that (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Q & A
Q. Answer :
- NMR spectroscopy : Assign all protons (e.g., trityl aromatic protons at δ 7.2–7.4 ppm) and carbons .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .
- IR spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (if present, ~3400 cm⁻¹) stretches .
Advanced: How to design stability studies for (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate under varying storage conditions?
Answer :
Design a forced degradation study :
- Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze by HPLC for decomposition products .
- Light exposure : Expose to UV (254 nm) and monitor via UV-Vis spectroscopy for chromophore shifts .
- Humidity : Store at 75% relative humidity; track ester hydrolysis via LC-MS .
Basic: What are common side reactions during the synthesis, and how are they mitigated?
Q. Answer :
- Ester hydrolysis : Avoid aqueous workup at high pH. Use anhydrous solvents and low temperatures .
- Trityl group migration : Prevent by using sterically hindered bases (e.g., 2,6-lutidine) during protection .
- Racemization : Minimize heating during esterification; use protic solvents (e.g., methanol) sparingly .
Advanced: How to resolve discrepancies between theoretical and observed yields in large-scale syntheses?
Q. Answer :
- Mass balance analysis : Track all intermediates and byproducts via LC-MS to identify unaccounted losses .
- Reaction kinetics : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and optimize stoichiometry .
- Purification losses : Compare crude vs. purified yields; switch from flash chromatography to preparative HPLC for polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
